molecular formula C21H16FN5O3S B2957446 4-(2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide CAS No. 941897-97-8

4-(2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide

Cat. No.: B2957446
CAS No.: 941897-97-8
M. Wt: 437.45
InChI Key: GYZQQFFWCVVOQZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the thiazolo[4,5-d]pyridazine ring, followed by the introduction of the benzamide group . The exact method would depend on the specific reactions and conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine its structure .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the amide group could participate in hydrolysis reactions, while the aromatic rings could undergo electrophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, solubility, and stability, would be influenced by its molecular structure. These properties could be predicted using computational methods or determined experimentally .

Scientific Research Applications

Antiviral Research Applications

Antiviral drug discovery research has explored various compounds for their potential applications, including the study of benzothiazoles and imidazoles, which share structural motifs with the compound of interest. These studies aim at identifying new strategies for treating viral infections, with compounds showing promise against a range of viruses. For instance, research on benzothiazoles has highlighted their potential in antiviral therapies, including the treatment of HIV infections and dengue fever, through various mechanisms of action (Erik De Clercq, 2009).

Antimicrobial and Antioxidant Applications

Compounds with benzothiazole structures have been investigated for their antimicrobial and antioxidant properties. Studies on novel benzothiazole derivatives have demonstrated their ability to scavenge radicals and exhibit significant antimicrobial activities, providing a basis for the development of new therapeutic agents. For example, research on N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides revealed moderate to significant antioxidant activities, suggesting their potential as templates for designing biologically active compounds (Matloob Ahmad et al., 2012).

Antitumor Applications

Research on benzothiazole derivatives has identified their potent antitumor properties. The development and evaluation of amino acid prodrugs of novel antitumor benzothiazoles, for instance, have shown promising results in overcoming the limitations posed by drug lipophilicity and enhancing the therapeutic efficacy against various tumor types. These studies highlight the potential of benzothiazole derivatives in cancer therapy, with specific focus on mechanisms such as DNA adduct formation in sensitive tumor cells (T. Bradshaw et al., 2002).

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Based on its structure, it could potentially interact with enzymes or receptors in the body, but further studies would be needed to confirm this .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. These aspects would need to be assessed through laboratory testing and risk assessment .

Future Directions

Future research on this compound could focus on exploring its potential applications, for example in medicine or materials science. Studies could also investigate its synthesis, properties, and mechanism of action in more detail .

Properties

IUPAC Name

4-[[2-[7-(4-fluorophenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN5O3S/c1-11-24-18-19(31-11)17(12-2-6-14(22)7-3-12)26-27(21(18)30)10-16(28)25-15-8-4-13(5-9-15)20(23)29/h2-9H,10H2,1H3,(H2,23,29)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYZQQFFWCVVOQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NC3=CC=C(C=C3)C(=O)N)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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